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Compound of Interest

Compound Name: 2-Cyanoadenosine

Cat. No.: B12390568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 2-Cyanoadenosine (CAS: 79936-11-1) is

exceptionally limited. This guide presents the available information on 2-Cyanoadenosine and

provides a detailed technical overview of closely related and better-characterized adenosine

analogs to offer a relevant medicinal chemistry context.

2-Cyanoadenosine: An Enigmatic Purine Nucleoside
2-Cyanoadenosine is a purine nucleoside analog with the following chemical structure:

IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-

2-carbonitrile[1]

Molecular Formula: C₁₁H₁₂N₆O₄[1]

Molecular Weight: 292.25 g/mol [1]

CAS Number: 79936-11-1[1]

Information regarding the specific biological activity, mechanism of action, and quantitative data

for 2-Cyanoadenosine is not readily available in peer-reviewed scientific literature. A

commercial supplier, BOC Sciences, states that it is a biomedical compound for the treatment

of autoimmune diseases and chronic inflammatory conditions, exhibiting immunosuppressive

effects.[2] However, the primary research supporting these claims is not specified.
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Given the lack of detailed information on 2-Cyanoadenosine, this guide will now focus on two

classes of structurally related adenosine analogs to provide insights into how the 2-position

substitution and the presence of a cyano group can influence the medicinal chemistry of

adenosine derivatives.

The Role of 2-Position Substitution: The Case of 2-
Chloroadenosine
Substitution at the 2-position of the adenine ring is a common strategy in the development of

adenosine receptor modulators. 2-Chloroadenosine is a well-characterized, metabolically

stable analog of adenosine that acts as a non-selective adenosine receptor agonist.[3]

Quantitative Data for 2-Chloroadenosine
The binding affinities (Ki) of 2-Chloroadenosine for various adenosine receptor subtypes are

summarized in the table below.

Compound
A1 Receptor Ki
(nM)

A2A Receptor
Ki (nM)

A3 Receptor Ki
(nM)

Reference

2-

Chloroadenosine
300 80 1900 [3]

Mechanism of Action and Signaling Pathway
As an adenosine receptor agonist, 2-Chloroadenosine activates G protein-coupled receptors

(GPCRs). Its effects are primarily mediated through the A1 and A2A receptor subtypes, where it

exhibits the highest affinity.

A1 Receptor Activation: A1 receptors are typically coupled to the inhibitory G protein, Gi.

Activation of A1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. This pathway is often associated with neuroprotective

and cardioprotective effects.

A2A Receptor Activation: A2A receptors are coupled to the stimulatory G protein, Gs.

Activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular
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cAMP.[4] This pathway is prominently involved in the regulation of inflammation and

vasodilation.[4][5]

The signaling cascade initiated by A2A receptor activation is depicted below.
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Figure 1. A2A Receptor Signaling Pathway.
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Experimental Protocols: Synthesis of 2-Substituted
Adenosine Analogs
A general method for the synthesis of 2-substituted adenosine analogs often starts from a more

readily available purine nucleoside, such as guanosine. The following workflow provides a

conceptual overview of a synthetic route to produce 2-chloro-N⁶-substituted adenosine

derivatives.[6]

Guanosine

Acetylated Guanosine

Acetylation
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Figure 2. General Synthesis Workflow for 2-Substituted Adenosines.
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Methodology:

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of the starting

material (e.g., guanosine) are protected, typically through acetylation with acetic anhydride.

[6]

Chlorination at C6: The protected guanosine is then reacted with a chlorinating agent like

phosphorus oxychloride to replace the 6-oxo group with a chlorine atom, yielding a 2-amino-

6-chloropurine intermediate.[6]

Deamination-Halogenation at C2: The 2-amino group is converted to a chloro group via a

radical deamination-halogenation reaction, for instance, using n-pentyl nitrite and a halogen

source, to give the 2,6-dichloropurine riboside.[6]

Selective N⁶-Substitution: The greater reactivity of the C6-chloro group allows for selective

nucleophilic substitution with various amines to introduce diversity at the N⁶-position.[6]

Deprotection: The protecting groups on the ribose are removed, often using sodium

methoxide in methanol or ammonia, to yield the final 2-chloro-N⁶-substituted adenosine

analog.[6]

Cyano-Substituted Adenosine Analogs: The Case of
Toyocamycin
Toyocamycin is a naturally occurring antibiotic that is structurally related to adenosine. It is a 7-

deaza-7-cyanoadenosine, meaning the nitrogen at position 7 of the purine ring is replaced by a

carbon, to which a cyano group is attached.[7] This structural difference leads to a distinct

biological profile compared to adenosine receptor agonists.

Quantitative Data for Toyocamycin
Toyocamycin's activity is often characterized by its half-maximal inhibitory concentration (IC₅₀)

against various cancer cell lines and its inhibition of specific enzymes.
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Target Cell Line/System IC₅₀ (nM) Reference

Cyclin-dependent

kinase 9 (CDK9)
In vitro 79 [7]

Ewing's Sarcoma Cell

Viability
Various 19 - 50 [8]

Osteosarcoma Cell

Viability
Various 27 - 72 [8]

EDEM and ERdj4

mRNA expression

(XBP1 pathway)

HeLa cells
79 and 172,

respectively
[9]

Mechanism of Action
Toyocamycin does not primarily act through adenosine receptors. Instead, its cytotoxic effects

are attributed to several mechanisms:

Inhibition of RNA Synthesis: As an adenosine analog, Toyocamycin can be incorporated into

RNA during transcription, leading to the disruption of RNA production. It particularly interferes

with the processing of ribosomal RNA (rRNA).[7]

Inhibition of the IRE1α-XBP1 Pathway: Toyocamycin is a potent inhibitor of the splicing of X-

box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR)

that is often exploited by cancer cells for survival.[7][9][10]

The inhibitory effect of Toyocamycin on the IRE1α-XBP1 signaling pathway is illustrated below.
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Figure 3. Toyocamycin's Inhibition of the IRE1α-XBP1 Pathway.
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Conclusion
While 2-Cyanoadenosine remains a molecule with limited characterization in the public

domain, its name suggests a potential intersection of two important areas of adenosine

medicinal chemistry: 2-position substitution and the introduction of a cyano moiety. As

demonstrated by 2-Chloroadenosine, modifications at the 2-position are critical for tuning

adenosine receptor affinity and selectivity, with significant implications for inflammatory and

cardiovascular conditions. Conversely, the cyano-substituted analog Toyocamycin highlights

that such modifications can also impart potent cytotoxic activities through mechanisms

independent of adenosine receptors, such as the inhibition of RNA synthesis and key cell

survival pathways like the UPR.

Further research is required to elucidate the synthesis, biological targets, and therapeutic

potential of 2-Cyanoadenosine. Based on the structure-activity relationships of related

compounds, it could potentially act as an adenosine receptor modulator or possess other, novel

biological activities. The information provided on 2-Chloroadenosine and Toyocamycin serves

as a valuable framework for hypothesizing and guiding future investigations into this and other

under-explored purine nucleoside analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Cyanoadenosine | C11H12N6O4 | CID 11208563 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. bocsci.com [bocsci.com]

3. caymanchem.com [caymanchem.com]

4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update
- PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12390568?utm_src=pdf-body
https://www.benchchem.com/product/b12390568?utm_src=pdf-body
https://www.benchchem.com/product/b12390568?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/11208563
https://pubchem.ncbi.nlm.nih.gov/compound/11208563
https://www.bocsci.com/product/2-cyanoadenosine-cas-79936-11-1-339258.html
https://www.caymanchem.com/product/15612/2-chloroadenosine
https://en.wikipedia.org/wiki/Adenosine_A2A_receptor
https://pubmed.ncbi.nlm.nih.gov/29532748/
https://pubmed.ncbi.nlm.nih.gov/29532748/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT
ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

7. Toyocamycin - Wikipedia [en.wikipedia.org]

8. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in
osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

9. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent
inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [2-Cyanoadenosine in Medicinal Chemistry: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12390568#2-cyanoadenosine-in-medicinal-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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